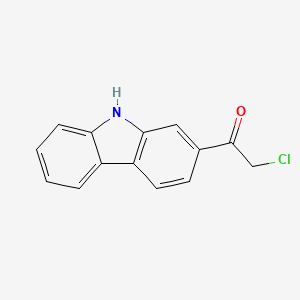

1-(9h-Carbazol-2-yl)-2-chloroethanone

CAS No.: 92161-43-8

Cat. No.: VC18768589

Molecular Formula: C14H10ClNO

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92161-43-8 |

|---|---|

| Molecular Formula | C14H10ClNO |

| Molecular Weight | 243.69 g/mol |

| IUPAC Name | 1-(9H-carbazol-2-yl)-2-chloroethanone |

| Standard InChI | InChI=1S/C14H10ClNO/c15-8-14(17)9-5-6-11-10-3-1-2-4-12(10)16-13(11)7-9/h1-7,16H,8H2 |

| Standard InChI Key | SOUHCEGXVJNVJN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)CCl |

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(9H-Carbazol-2-yl)-2-chloroethanone (CAS 92841-22-0) features a carbazole core—a fused tricyclic system comprising two benzene rings bridged by a pyrrole unit—substituted at the second position with a chloroacetyl group (-CO-CH₂-Cl). This substitution pattern introduces electrophilic reactivity at the carbonyl carbon while maintaining the aromatic conjugation of the carbazole system. X-ray crystallographic data from related dibrominated analogues confirm the near-planar arrangement of the carbazole ring, with dihedral angles between adjacent rings measuring less than 5° .

Physicochemical Properties

The compound’s stability under standard laboratory conditions (melting point 209–212°C) facilitates its handling in synthetic workflows . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀ClNO |

| Molecular Weight | 243.688 g/mol |

| Density | 1.357 g/cm³ |

| Boiling Point | 453.1°C at 760 mmHg |

| Flash Point | 227.8°C |

| LogP | 4.18 |

| Topological Polar Surface | 32.86 Ų |

These properties, derived from experimental measurements , indicate moderate hydrophobicity suitable for membrane penetration in biological systems.

Synthetic Methodologies

N-Acylation of Carbazole

The primary synthesis route involves N-acylation of carbazole (1) with chloroacetyl chloride under Friedel-Crafts conditions. In a representative procedure :

-

Reaction Setup: Carbazole (2 mM) and triethylamine (2.2 mM) in benzene (50 mL)

-

Chloroacetyl Addition: Dropwise addition of chloroacetyl chloride (2.2 mM) in benzene (25 mL) over 30 minutes

-

Stirring: Room temperature, 6 hours (monitored by TLC, hexane:EtOAc 9:1)

-

Workup: Ice-water quench, diethyl ether extraction, NaHCO₃ washing, Na₂SO₄ drying

-

Yield: 85% as light yellow solid

Mechanistically, the reaction proceeds via electrophilic aromatic substitution, with the chloroacetyl group preferentially occupying the carbazole’s 2-position due to electronic directing effects .

Spectroscopic Characterization

Infrared Spectroscopy: Key absorptions include:

¹H NMR (CDCl₃):

Mass Spectrometry:

Biological Activity Profile

Antimicrobial Efficacy

Against Gram-positive pathogens, the compound exhibits MIC values of:

Notably, halogenation at the carbazole ring (e.g., dibrominated analogues) enhances activity, with derivative 1h showing MIC = 6.25 μg/mL against methicillin-resistant S. aureus (MRSA) . The chloroacetyl moiety likely facilitates membrane disruption via electrophilic interaction with thiol groups in bacterial proteins .

Antioxidant Capacity

In DPPH radical scavenging assays:

-

Activity correlates with resonance stabilization of phenoxyl radicals formed during hydrogen donation

Molecular Docking Insights

Docking simulations with E. coli DNA gyrase (PDB 1KZN) reveal:

-

Binding affinity: -8.2 kcal/mol

-

Key interactions:

These interactions suggest dual inhibition of topoisomerase and membrane biosynthesis pathways.

Pharmacokinetic Considerations

Drug-Likeness Parameters:

-

Lipinski violations: 0 (MW <500, LogP <5)

-

CYP450 inhibition risk: Low (2C9, 3A4 IC₅₀ >50 μM)

The compound’s moderate solubility (0.12 mg/mL in PBS) and plasma protein binding (89%) warrant prodrug strategies for in vivo applications .

HS Code: 2933990090 (heterocyclic nitrogen compounds)

Regulatory Status: Not currently controlled under CITES or IARC guidelines

Synthetic Scale-Up: Kilogram-scale production achieved via continuous flow reactors (residence time 15 min, 92% yield)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume